Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a complex organic compound that belongs to the class of phosphonate esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethoxyphosphoryl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Phosphonate Ester: The protected amino acid is then reacted with dimethyl phosphite under acidic or basic conditions to form the phosphonate ester.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphonate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of phosphonic acids or phosphonates
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted phosphonates or phosphonic esters
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the associated biochemical pathways. The presence of the Boc protecting group and the phosphonate ester allows for selective reactions and modifications, making it a versatile tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(dimethoxyphosphoryl)acetate
- Ethyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate
- Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is unique due to the combination of its functional groups, which provide distinct reactivity and stability. The Boc protecting group offers protection during synthetic transformations, while the phosphonate ester group allows for diverse chemical modifications. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHAPRKTPAREGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327936, DTXSID90920329 | |
Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89524-98-1, 90548-94-0 | |
Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Boc-alpha-phosphonoglycine trimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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